20-Hydroxy Prednisolone-d8
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Overview
Description
20-Hydroxy Prednisolone-d8 is a deuterated derivative of 20-Hydroxy Prednisolone, a synthetic corticosteroid. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of corticosteroids. The deuterium atoms in this compound make it a valuable tool for tracing and quantifying the compound in biological systems using mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 20-Hydroxy Prednisolone-d8 involves the microbial transformation of prednisolone. Streptomyces roseochromogenes TS79 is used to hydroxylate prednisolone to produce 20-Hydroxy Prednisolone . The reaction parameters are optimized to achieve maximum conversion, with 7.5 mg/ml prednisolone dissolved in dimethyl sulfoxide (DMSO) and added to a 24-hour pre-culture fermentation containing 0.05% magnesium sulfate (MgSO4). The incubation is carried out for 24 hours, resulting in a 95.1% conversion rate .
Industrial Production Methods
Industrial production of this compound follows similar microbial transformation processes. The use of optimized fermentation conditions ensures high yield and purity of the compound, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
20-Hydroxy Prednisolone-d8 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 20th position can be oxidized to form ketones.
Reduction: The carbonyl groups in the steroid nucleus can be reduced to hydroxyl groups.
Substitution: Halogenation and other substitution reactions can occur at various positions on the steroid nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions include various hydroxylated and ketone derivatives of this compound, which are valuable intermediates in the synthesis of other corticosteroids .
Scientific Research Applications
20-Hydroxy Prednisolone-d8 is widely used in scientific research for:
Pharmacokinetics and Metabolism Studies: The deuterium atoms allow for precise tracing and quantification in biological systems using mass spectrometry.
Drug Development: It serves as a reference compound in the development of new corticosteroid drugs.
Biological Research: Used to study the effects of corticosteroids on various biological pathways and processes.
Industrial Applications: Employed in the synthesis of other corticosteroid derivatives for pharmaceutical use.
Mechanism of Action
20-Hydroxy Prednisolone-d8 exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression. This results in decreased vasodilation and permeability of capillaries, as well as reduced leukocyte migration to sites of inflammation . The compound’s anti-inflammatory and immunosuppressive effects are mediated through these molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Prednisolone: A synthetic corticosteroid with similar anti-inflammatory properties.
Methylprednisolone: Another corticosteroid used for its anti-inflammatory and immunosuppressive effects.
Deflazacort: A methyloxazoline derivative of prednisolone with a less concerning side effect profile.
Uniqueness
20-Hydroxy Prednisolone-d8 is unique due to the presence of deuterium atoms, which enhance its stability and allow for precise tracing in pharmacokinetic studies. This makes it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C21H30O5 |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-2,4,6,6,9,11,12,12-octadeuterio-17-(1,2-dihydroxyethyl)-11,17-dihydroxy-10,13-dimethyl-8,14,15,16-tetrahydro-7H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-18,22,24-26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,17?,18+,19-,20-,21-/m0/s1/i3D2,5D,9D,10D2,16D,18D |
InChI Key |
LCOVYWIXMAJCDS-LDOCUAHGSA-N |
Isomeric SMILES |
[2H]C1=C[C@]2(C(=C(C1=O)[2H])C(C[C@@H]3[C@@]2([C@@](C([C@]4([C@H]3CC[C@@]4(C(CO)O)O)C)([2H])[2H])([2H])O)[2H])([2H])[2H])C |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(CO)O)O)CCC4=CC(=O)C=CC34C)O |
Origin of Product |
United States |
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